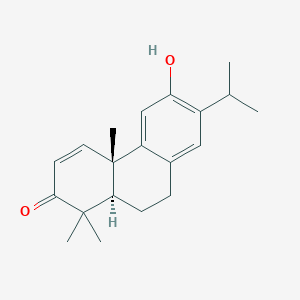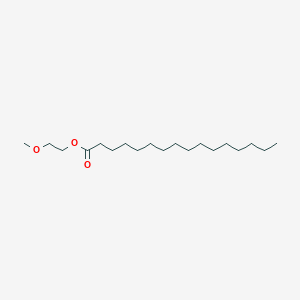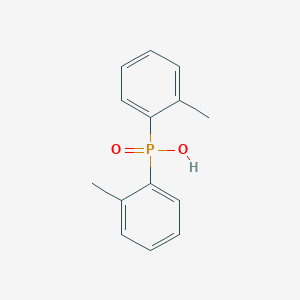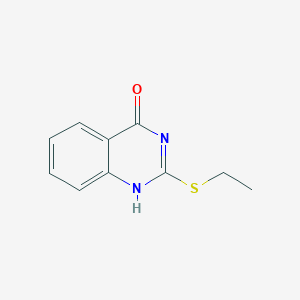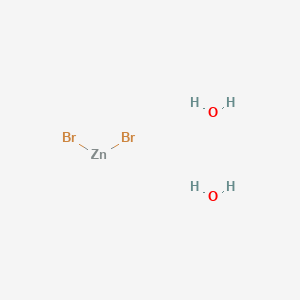
溴化锌二水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc bromide dihydrate, also known as zinc bromide dihydrate, is a chemical compound with the formula ZnBr₂·2H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
科学研究应用
Zinc bromide dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a source of zinc ions.
Medicine: Investigated for its potential use in pharmaceuticals and as a radiopaque agent in medical imaging.
Industry: Utilized in the production of other zinc compounds and as a component in certain types of batteries.
作用机制
Target of Action
Zinc bromide dihydrate (ZnBr2·2H2O) is an inorganic compound It is known to interact with water and other solvents due to its high solubility .
Mode of Action
Zinc bromide dihydrate is a colorless salt that shares many properties with zinc chloride (ZnCl2), namely a high solubility in water forming acidic solutions, and good solubility in organic solvents . It is hygroscopic and forms a dihydrate ZnBr2·2H2O . The compound can be prepared by treating zinc oxide or zinc metal with hydrobromic acid .
Biochemical Pathways
Zinc, one of its constituents, plays a crucial role in various physiological, biochemical, and molecular processes in the body . Zinc is involved in a variety of biological processes, as a structural, catalytic, and intracellular and inter-cellular signaling component .
Pharmacokinetics
Due to its high solubility in water, it is likely to be rapidly absorbed and distributed in the body if ingested or applied topically .
Result of Action
For example, it is used in oil and natural gas wells to displace drilling mud when transitioning from the drilling phase to the completion phase or in well workover operations . It is also used as the electrolyte in the zinc bromide battery .
Action Environment
The action of zinc bromide dihydrate is influenced by environmental factors such as temperature and the presence of water. It is hygroscopic, meaning it absorbs water from the environment, which can affect its physical and chemical properties . Its solubility increases with temperature, which can influence its behavior in different environments .
准备方法
Synthetic Routes and Reaction Conditions
Zinc bromide dihydrate can be synthesized through the reaction of zinc oxide or zinc metal with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrate form. The general reaction is as follows: [ \text{ZnO} + 2\text{HBr} \rightarrow \text{ZnBr}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, dibromozinc;dihydrate is produced by dissolving zinc metal in hydrobromic acid, followed by crystallization to obtain the dihydrate form. The process involves careful control of temperature and concentration to ensure high purity and yield.
化学反应分析
Types of Reactions
Zinc bromide dihydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromide ions are replaced by other anions.
Complexation Reactions: It forms complexes with various ligands, which can alter its reactivity and solubility.
Common Reagents and Conditions
Common reagents used in reactions with dibromozinc;dihydrate include:
Ligands: Such as ammonia, ethylenediamine, and other chelating agents.
Solvents: Water and organic solvents like ethanol and acetone.
Major Products Formed
The major products formed from reactions involving dibromozinc;dihydrate depend on the specific reagents and conditions used. For example, reacting it with ammonia can form zinc-ammonia complexes.
相似化合物的比较
Similar Compounds
Zinc chloride (ZnCl₂): Similar in structure but contains chloride ions instead of bromide.
Zinc iodide (ZnI₂): Contains iodide ions and has different solubility and reactivity properties.
Zinc sulfate (ZnSO₄): Contains sulfate ions and is commonly used in agriculture and medicine.
Uniqueness
Zinc bromide dihydrate is unique due to its specific combination of zinc and bromide ions, which imparts distinct chemical and physical properties. Its high solubility in water and ability to form complexes with various ligands make it particularly useful in a range of applications.
属性
IUPAC Name |
dibromozinc;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.2H2O.Zn/h2*1H;2*1H2;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGOPMOPSWFFLF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Zn](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H4O2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584238 |
Source


|
| Record name | Dibromozinc--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18921-13-6 |
Source


|
| Record name | Dibromozinc--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibromozinc;dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
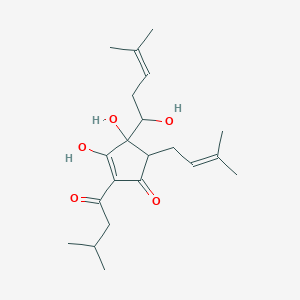
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
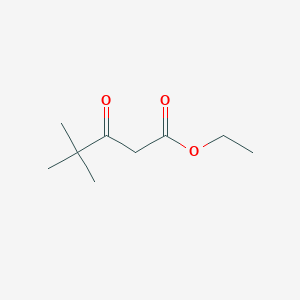
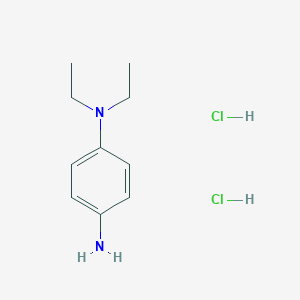
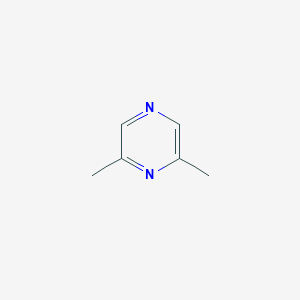
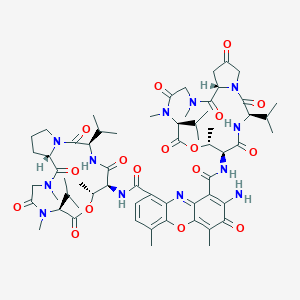
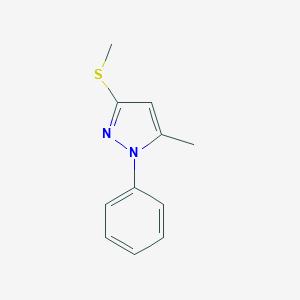
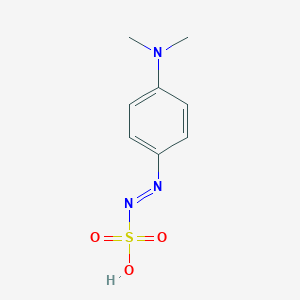
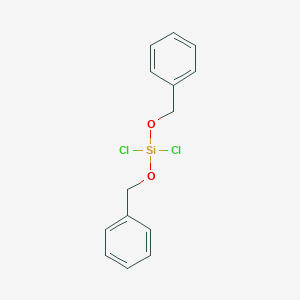
![[Leu5]-Enkephalin](/img/structure/B92233.png)
